molecular formula C24H25NO6 B11015861 (2S)-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11015861
M. Wt: 423.5 g/mol
InChI Key: HDDFDJKPGAMYMD-QFIPXVFZSA-N
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Description

({[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from the basic coumarin structure. One common method involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with appropriate reagents . The reaction conditions often include the use of N,N′-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and subsequent purification steps. The use of solvents like acetone and ethanol for washing and recrystallization is common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

({[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, ({[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID has shown promise in antimicrobial studies. It has been tested against various bacterial strains and has demonstrated significant inhibitory activity .

Medicine

In the medical field, coumarin derivatives are known for their anticoagulant properties. This compound, with its specific modifications, is being explored for potential therapeutic applications, including anti-inflammatory and antiviral activities .

Industry

Industrially, the compound’s photoactive properties make it useful in the development of smart materials. It can be incorporated into polymers to create materials that respond to light stimuli .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C24H25NO6/c1-3-4-8-17-13-21(27)31-23-15(2)19(12-11-18(17)23)30-14-20(26)25-22(24(28)29)16-9-6-5-7-10-16/h5-7,9-13,22H,3-4,8,14H2,1-2H3,(H,25,26)(H,28,29)/t22-/m0/s1

InChI Key

HDDFDJKPGAMYMD-QFIPXVFZSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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